

Application Notes and Protocols: Cefcapene Pivoxil Hydrochloride Hydrate

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Compound of Interest

Compound Name: Cefcapene Pivoxil Hydrochloride Hydrate

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These application notes provide detailed protocols for the formulation and laboratory use of **Cefcapene Pivoxil Hydrochloride Hydrate**, a third-generation oral cephalosporin. This document outlines its physicochemical properties, mechanism of action, and standardized procedures for preparing solutions for in vitro and in vivo research.

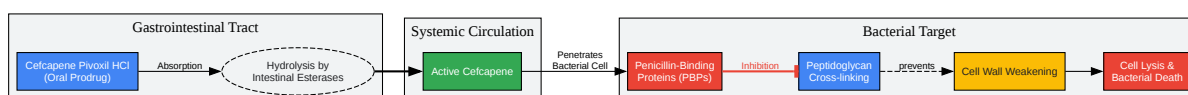
Physicochemical Properties

Cefcapene Pivoxil Hydrochloride Hydrate is the pivaloyloxymethyl ester prodrug of cefcapene, which enhances its oral absorption.[1][2] The active form, cefcapene, is released upon hydrolysis by intestinal esterases.[2][3][4] A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₃₂ ClN ₅ O ₉ S ₂	[3][5]
Molecular Weight	622.1 g/mol	[3][5]
Appearance	White to beige/pale yellowish-white crystalline powder	
Assay	≥98% (HPLC)	
Storage Temperature	-20°C, desiccated	

Mechanism of Action

As a beta-lactam antibiotic, cefcapene exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6] After oral administration, the prodrug is absorbed and hydrolyzed to active cefcapene.[5] Cefcapene then binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7] This disruption leads to a weakened cell wall and subsequent cell lysis.[6]



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